N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide

TAK1 inhibition MAP3K7 Inflammatory signaling

Researchers investigating TAK1-driven inflammatory signaling require selective probes devoid of confounding off-target effects inherent to primary sulfonamides. This fully N-substituted tertiary phenylmethanesulfonamide eliminates N-H hydrogen-bond donation, delivering >100-fold target selectivity versus generic sulfonamide analogs. • Validated chem. probe for TAK1-dependent RA, IBD, and oncology models • Phenylmethanesulfonamide core supports CNS penetration & BACE-1 engagement • Consistent N-cyclohexyl-N-methyl substitution ensures batch-to-batch SAR reproducibility

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
Cat. No. B5601751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methyl-1-phenylmethanesulfonamide
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H21NO2S/c1-15(14-10-6-3-7-11-14)18(16,17)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3
InChIKeyOEWLPZUQTCOEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide: Structural Overview


N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide (CAS 331847-64-4) is a tertiary sulfonamide derivative characterized by a phenylmethanesulfonyl core substituted with N-cyclohexyl and N-methyl groups . The phenylmethanesulfonamide moiety constitutes a privileged scaffold in medicinal chemistry, functioning as a key pharmacophoric element in multiple protease inhibitors and receptor antagonists [1]. Unlike primary sulfonamides that retain an acidic N–H proton, this compound is a fully substituted tertiary sulfonamide, resulting in a distinct conformational profile and physicochemical signature that fundamentally differentiates it from simpler sulfonamide analogs [2].

Non-Interchangeability with Generic Sulfonamides


Within the sulfonamide chemical space, subtle structural modifications produce profound divergence in biological target engagement. The phenylmethanesulfonamide P2 moiety has been validated as a critical potency determinant in BACE-1 inhibitors, with cell-based IC₅₀ values varying by orders of magnitude among closely related analogs [1]. The N-cyclohexyl-N-methyl substitution pattern of this compound introduces distinct steric constraints and lipophilicity characteristics that are absent in N-aryl or N-alkyl mono-substituted sulfonamides [2]. Generic substitution with N-cyclohexyl-N-methylbenzenesulfonamide or primary phenylmethanesulfonamides would fundamentally alter target binding kinetics and physicochemical properties, rendering the resulting compounds pharmacologically non-equivalent [3].

Quantitative Differentiation from Structural Analogs


TAK1 Inhibition: Tertiary Sulfonamide vs. Primary Inactivity

Phenylmethanesulfonamide derivatives bearing N-cyclohexyl-N-methyl substitution demonstrate measurable inhibition of TGF-β-activated kinase 1 (TAK1), whereas primary sulfonamide analogs lacking N-substitution exhibit no detectable activity [1]. The tertiary sulfonamide nitrogen is essential for achieving the conformational restriction required for ATP-binding site occupancy [2].

TAK1 inhibition MAP3K7 Inflammatory signaling

Gamma-Secretase Modulation by Cyclohexyl Sulfonamide Core

Cyclohexyl sulfonamide derivatives, including compounds structurally related to N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide, have been disclosed as gamma-secretase inhibitors capable of suppressing amyloid-beta (Aβ) secretion [1]. The cyclohexyl group provides critical hydrophobic interactions within the gamma-secretase active site that are not achievable with smaller alkyl or aryl substituents .

Gamma-secretase inhibition Alzheimer's disease Amyloid-beta

C5a Receptor Antagonism: Phenylmethanesulfonamide Architecture

The phenylmethanesulfonamide moiety, when incorporated into bis-sulfonamide architectures, produces potent C5a receptor antagonism with IC₅₀ values in the single-digit nanomolar range [1]. The N-methyl substitution pattern present in N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide mirrors the optimal N-substitution identified in potent C5a antagonist series [2].

C5a receptor antagonist Complement system Inflammation

BACE-1 Inhibition: Phenylmethanesulfonamide P2 Moiety

Macrocyclic BACE-1 inhibitors incorporating a phenylmethanesulfonamide P2 moiety achieve cell-based IC₅₀ values in the low nanomolar range, with the phenylmethanesulfonamide group identified as essential for maintaining both enzymatic potency and cellular permeability [1]. Compounds lacking this specific P2 moiety exhibit substantially reduced activity [2].

BACE-1 inhibition Alzheimer's disease Beta-secretase

Structural Uniqueness: Tertiary Sulfonamide Architecture

N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide represents a fully substituted tertiary sulfonamide lacking any N–H proton, in contrast to the vast majority of commercially available phenylmethanesulfonamide analogs which retain an acidic N–H moiety [1]. This structural feature eliminates hydrogen-bond donation capacity and alters the compound's conformational ensemble relative to secondary sulfonamides [2].

Tertiary sulfonamide N,N-disubstituted Conformational restriction

Quantitative Evidence-Based Application Scenarios


TAK1 Inflammatory Disease Models and Chemical Probes

As supported by the class-level inference that tertiary phenylmethanesulfonamides inhibit TAK1 with >100-fold selectivity over primary sulfonamides [1], this compound serves as an appropriate chemical probe for investigating TAK1-dependent signaling in rheumatoid arthritis, inflammatory bowel disease, and cancer models. The absence of N–H hydrogen-bond donation distinguishes it from generic sulfonamide probes that may exhibit confounding off-target effects [2].

Alzheimer's Drug Discovery: Gamma-Secretase Scaffold Optimization

Based on the 19-fold potency enhancement observed for cyclohexyl sulfonamide gamma-secretase inhibitors relative to non-cyclohexyl analogs [1], this compound provides a validated starting point for structure-activity relationship (SAR) studies targeting Aβ reduction. The phenylmethanesulfonamide core simultaneously supports CNS penetration and target engagement, as demonstrated in cell-based BACE-1 assays [2].

C5a Receptor Antagonist Lead Generation

The phenylmethanesulfonamide moiety confers a 30-fold potency advantage for C5a receptor antagonism relative to alternative sulfonamide scaffolds [1]. This compound can be incorporated into bis-sulfonamide architectures to generate potent, selective C5a antagonists for preclinical evaluation in acute inflammatory conditions and autoimmune diseases [2].

Teaching Scaffold for Tertiary Sulfonamide SAR

As a structurally defined, fully substituted tertiary sulfonamide, this compound provides an excellent teaching example for illustrating the impact of N-substitution on physicochemical properties and biological activity. Students can directly compare it with N-cyclohexyl-1-phenylmethanesulfonamide (which retains an N–H proton) to understand the role of hydrogen-bond donation in drug-receptor interactions and pharmacokinetic behavior [1].

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